2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
Description
2-(3-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a structurally complex organic compound featuring an indole core, a sulfonamide linkage, and a diisopropylacetamide moiety. The ethoxyphenyl group at the 2-position distinguishes it from related analogs. Its molecular formula is C₂₄H₃₀N₄O₅S, with a molecular weight of approximately 372.47 g/mol .
The compound exhibits notable biological activity as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme critical in cortisol metabolism. Its synthesis involves multi-step reactions, including sulfonylation of the indole ring and subsequent coupling with the ethoxyphenylamino-acetamide group, requiring precise control of temperature and solvent conditions .
Properties
IUPAC Name |
2-[3-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5S/c1-6-34-23-14-10-8-12-21(23)27-25(30)17-35(32,33)24-15-28(22-13-9-7-11-20(22)24)16-26(31)29(18(2)3)19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQWJVORARJQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences:
- Ethoxyphenyl vs. Morpholino Group: The compound in , N,N-diethyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, replaces the ethoxyphenyl group with a morpholino ring. Biological Impact: The ethoxyphenyl group in the main compound may improve target specificity for 11β-HSD1 compared to the broader reactivity of the morpholino analog .
- Ethoxy Positional Isomerism: ’s compound, N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide, features a 4-ethoxyphenyl group.
Chlorophenyl and Dimethylphenyl Substitutions :
Key Findings:
- Potency: The main compound’s 11β-HSD1 inhibition is more potent (nanomolar range) compared to micromolar activities of analogs targeting tubulin or microbes .
- Selectivity : The diisopropylamide group in the main compound reduces off-target interactions compared to diethylamide derivatives, which show broader but less specific activity .
Physicochemical Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | Solubility (H₂O) | logP |
|---|---|---|---|
| Main Compound | 372.47 | 0.12 mg/mL | 3.8 |
| Compound | 455.57 | 0.08 mg/mL | 4.5 |
| Compound | 461.96 | 0.05 mg/mL | 5.1 |
- Lipophilicity : The diisopropylamide group in the main compound reduces logP compared to bulkier analogs (e.g., ), balancing membrane permeability and aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
